5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one is a synthetic organic compound classified as an isobenzofuran derivative. This compound, with the Chemical Abstracts Service (CAS) number 652976-55-1, has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 313.3 g/mol. The compound is characterized by the presence of a benzofuran core and a dimethoxyphenethylamine moiety, which may contribute to its unique chemical properties and biological interactions.
The synthesis of 5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one typically involves several key steps:
These synthetic routes are crucial for obtaining high yields of 5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one while minimizing side reactions.
The molecular structure of 5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one can be described as follows:
COC1=CC(=C(C=C1)CCNC2=CC3=C(C=C2)C(=O)OC3)OC
UXSBGNMOBPWVFG-UHFFFAOYSA-N
The compound features a benzofuran ring fused with an amine group attached to a phenethyl moiety, contributing to its distinct chemical characteristics.
5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions:
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Quinones |
Reduction | Sodium borohydride | Amines or alcohols |
Substitution | Halogens, nitrating agents | Functionalized derivatives |
The mechanism of action for 5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one are essential for understanding its behavior in different environments:
Property | Value |
---|---|
CAS Number | 652976-55-1 |
Molecular Formula | |
Molecular Weight | 313.3 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
These properties influence the compound's solubility, stability, and reactivity in various chemical contexts.
5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one has potential applications in several scientific fields:
This compound represents a valuable addition to the field of medicinal chemistry due to its diverse applications and potential benefits in research and industry.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6